molecular formula C20H17Cl2N3O B2977948 1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-06-4

1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2977948
CAS No.: 900002-06-4
M. Wt: 386.28
InChI Key: WSJFOGWTGOIJMD-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic chemical scaffold designed for medicinal chemistry and pharmacology research. Compounds based on the pyrrolo[1,2-a]pyrazine core are recognized as privileged structures in drug discovery due to their versatile binding properties . This particular molecule is of significant research interest for probing biological pathways involving cannabinoid receptors. Its structure, featuring a 2,4-dichlorophenyl group, is a common pharmacophore in potent CB1 receptor ligands, such as those used in positron emission tomography (PET) imaging and in the development of peripherally restricted antagonists for metabolic diseases . Furthermore, close analogs of the pyrrolo[1,2-a]pyrazine scaffold have been investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), highlighting its potential application in oncology and cardiovascular research . Researchers can utilize this compound as a key intermediate or a starting point for developing novel therapeutic agents targeting a range of conditions, including neurological disorders, pain, and cancer. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O/c21-14-8-9-16(17(22)13-14)19-18-7-4-10-24(18)11-12-25(19)20(26)23-15-5-2-1-3-6-15/h1-10,13,19H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJFOGWTGOIJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-dichlorobenzonitrile oxide with 3-arylpyrrolo[1,2-a]pyrazine can yield the desired compound through a series of cycloaddition and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to facilitate the cyclization and functionalization processes. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of chlorine atoms in the dichlorophenyl group makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolo[1,2-a]pyrazine Derivatives

  • N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (): Structural Differences: Replaces the 2,4-dichlorophenyl group with a 4-ethoxyphenyl substituent and the phenylcarboxamide with a 2,6-difluorophenylcarboxamide. Molecular weight: 397.42 g/mol. Synthesis: Utilizes similar heterocyclic condensation methods but with distinct aryl halide precursors .
  • N-(3,4-Dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide ():

    • Structural Differences : Features a 3,4-dimethoxyphenyl group and a phenethylcarboxamide chain.
    • Impact : Methoxy groups enhance solubility but may reduce metabolic stability due to demethylation pathways. Molecular weight: 405.5 g/mol .

Heterocyclic Core Variations

  • 5H-Pyrrolo[1,2-a]imidazolium,1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6,7-dihydro-3-phenyl- (): Structural Differences: Replaces the pyrazine ring with an imidazolium core fused to pyrrolo.

Functional Group Modifications

Carboxamide vs. Sulfonamide

  • 1-(4-Ethoxyphenyl)-N,N-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-sulfonamide ():
    • Structural Differences : Substitutes the carboxamide with a sulfonamide group and adds dimethylamine.
    • Impact : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and altered pharmacokinetics compared to carboxamides .

Dichlorophenyl vs. Trifluoromethyl Substitutions

  • N-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butyl]-6-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (): Structural Differences: Incorporates trifluoromethyl groups and an amino-butyl chain. Impact: Trifluoromethyl groups enhance lipophilicity and metabolic resistance, while the amino-butyl chain introduces basicity, affecting cellular uptake .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Functional Groups Evidence Source
1-(2,4-Dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Pyrrolo[1,2-a]pyrazine 2,4-Dichlorophenyl, phenylcarboxamide ~414.3* Carboxamide, Cl Target Compound
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Pyrrolo[1,2-a]pyrazine 4-Ethoxyphenyl, 2,6-difluorophenylcarboxamide 397.42 Carboxamide, F, OEt
N-(3,4-Dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Pyrrolo[1,2-a]pyrazine 3,4-Dimethoxyphenyl, phenethylcarboxamide 405.5 Carboxamide, OMe
5H-Pyrrolo[1,2-a]imidazolium,1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6,7-dihydro-3-phenyl- Pyrrolo[1,2-a]imidazolium 2,4-Dichlorophenyl, oxoethyl, phenyl ~445.3* Imidazolium, Cl

*Calculated based on molecular formula.

Biological Activity

1-(2,4-Dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H17_{17}Cl2_2N3_3O, with a molecular weight of approximately 386.3 g/mol. The compound features a pyrrolo[1,2-a]pyrazine core with a dichlorophenyl group and a carboxamide functional group that contribute to its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound was tested against Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer) cell lines, exhibiting IC50_{50} values in the low micromolar range .

Cell LineIC50_{50} (µM)
Panc-15.6
PC38.3
MDA-MB-2316.9

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may modulate key signaling pathways associated with cancer progression, including the JNK pathway .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It was evaluated for its ability to inhibit COX enzymes involved in inflammatory processes. The IC50_{50} values against COX-1 and COX-2 were reported as follows:

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
1-(2,4-Dichlorophenyl)-N-phenyl...19.45 ± 0.0723.8 ± 0.20

These results indicate that the compound possesses moderate inhibitory activity against these enzymes, suggesting its potential for treating inflammatory conditions .

Case Studies

Several case studies have been conducted to evaluate the pharmacokinetics and safety profile of this compound. For instance:

  • Study on Anticancer Efficacy : A study involving animal models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups.
  • Safety Profile Assessment : Toxicological evaluations indicated that the compound exhibited low toxicity at therapeutic doses, making it a candidate for further clinical development.

Q & A

Q. Key Characterization Tools :

  • NMR (¹H/¹³C) to confirm regiochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.

Advanced: How can palladium-catalyzed cross-coupling reactions be optimized to improve yields of derivatives?

Methodological Answer:
Optimization involves:

  • Ligand screening : Bidentate ligands like BINAP enhance catalytic efficiency in Suzuki reactions. For example, yields improved from 45% to 78% when BINAP was used with Pd(2)(dba)₃ .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize palladium intermediates.
  • Temperature control : Reactions performed at 80–100°C reduce side-product formation.
  • Substrate pre-activation : Pre-mixing boronic acids with base (e.g., K₂CO₃) ensures better reactivity.

Table 1 : Yield Optimization in Suzuki Coupling

LigandSolventTemp (°C)Yield (%)
BINAPDMF8078
PPh₃DMF8045
XPhosTHF6062

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 3.5–4.2 ppm (dihydropyrazine protons) confirm substitution patterns .
  • ¹³C NMR : Carbonyl signals at ~165 ppm validate the carboxamide group.
  • IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Advanced: How should researchers address contradictions in spectroscopic data during structure elucidation?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR) require:

Multi-technique validation : Cross-check HRMS and IR data to rule out impurities.

2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons.

Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .

Alternative synthesis routes : Reproduce the compound via a divergent pathway to isolate structural variables .

Advanced: What methodological considerations are essential when designing a study to evaluate the compound’s biological activity?

Methodological Answer:

Assay selection : Use in vitro kinase inhibition assays (e.g., IC₅₀ determination) with positive controls (e.g., staurosporine).

Dose-response curves : Test concentrations spanning 0.1–100 µM to capture dynamic range.

Triangulation : Validate results with orthogonal methods (e.g., SPR for binding affinity) .

Negative controls : Include solvent-only and scrambled-compound groups.

Table 2 : Example Biological Activity Data

Assay TypeIC₅₀ (µM)R² (Dose-Response)
Kinase Inhibition2.40.98
Cytotoxicity>50N/A

Basic: What are the solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

  • Solubility : Best in DMSO (≥10 mM stock solutions). Avoid aqueous buffers unless surfactants (e.g., Tween-20) are added.
  • Stability : Store at –20°C under inert gas (N₂/Ar). Degradation occurs in >48 hours at RT in light-exposed conditions .

Advanced: How can theoretical frameworks (e.g., DFT) be integrated into mechanistic studies of this compound?

Methodological Answer:

Reaction mechanism modeling : Use Gaussian09 or ORCA to compute transition states for palladium-catalyzed steps .

Electron density analysis : Map HOMO/LUMO orbitals to predict reactivity sites.

Docking studies : AutoDock Vina for simulating binding interactions with biological targets (e.g., kinase active sites).

Advanced: What strategies mitigate reproducibility challenges in synthesizing this compound?

Methodological Answer:

  • Catalyst batch consistency : Use Pd catalysts from the same supplier (e.g., Sigma-Aldrich LotX).
  • In situ monitoring : Employ LC-MS to track reaction progress and identify side-products .
  • Protocol granularity : Document exact molar ratios, degassing steps, and stirring rates .

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